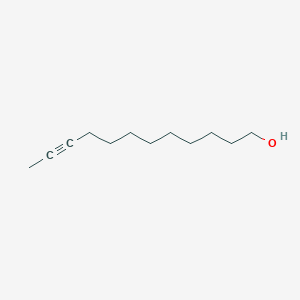

10-Dodecyn-1-ol

Description

Significance of Long-Chain Acetylenic Alcohols in Synthetic Paradigms

Long-chain acetylenic alcohols, such as 10-dodecyn-1-ol, are significant in organic synthesis due to their dual functionality. mmsl.cz The hydroxyl group can undergo reactions typical of primary alcohols, such as oxidation, esterification, and etherification. numberanalytics.com Simultaneously, the terminal alkyne provides a reactive site for a variety of transformations, including carbon-carbon bond-forming reactions, hydrogenations, and cycloadditions. nih.gov

The presence of both a nucleophilic hydroxyl group and an electrophilic/nucleophilic alkyne within the same molecule allows for the construction of diverse molecular architectures. The long carbon chain also imparts lipophilicity, a desirable property in many biologically active molecules and materials. Synthetic acetylenic alcohols are utilized as key components in the assembly of complex organic structures. mmsl.cz

Historical Context and Evolution of Research on Unsaturated Fatty Alcohols

The study of unsaturated fatty alcohols has a rich history, initially driven by their discovery in natural sources like waxes. wikipedia.org Early production methods, dating back to the early 1900s, involved the reduction of wax esters. wikipedia.org The advent of catalytic hydrogenation in the 1930s provided a more efficient route from fatty acid esters. wikipedia.org

Research has since expanded to include synthetic methods for producing unsaturated fatty alcohols with specific chain lengths and degrees of unsaturation. unal.edu.co The development of catalysts, particularly those based on Group 8 metals like ruthenium, has enabled the synthesis of these compounds under milder conditions than traditional high-pressure hydrogenation. unal.edu.co The focus on unsaturated fatty alcohols stems from their unique physical properties, such as lower melting points and higher solubility compared to their saturated counterparts, and the reactivity of the double or triple bond which allows for further functionalization. unal.edu.co

Structural Features and Their Implications for Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal hydroxyl group and the terminal alkyne.

Hydroxyl Group (-OH): As a primary alcohol, the hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid. It can also be converted into a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, it can participate in esterification and etherification reactions. numberanalytics.com

Terminal Alkyne (C≡CH): The terminal alkyne is a versatile functional group. The acidic proton on the sp-hybridized carbon can be removed by a strong base to form a potent nucleophile known as an acetylide. masterorganicchemistry.com This acetylide can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds, effectively extending the carbon chain. masterorganicchemistry.com The triple bond itself can undergo various addition reactions, including hydrogenation to form alkenes or alkanes, and can participate in cycloaddition reactions.

The linear twelve-carbon chain provides flexibility and influences the molecule's physical properties, such as its solubility and boiling point.

Overview of Major Research Domains for this compound

Research involving this compound and related long-chain acetylenic alcohols spans several key areas:

Pheromone Synthesis: Unsaturated long-chain alcohols and their derivatives are crucial components of insect sex pheromones. bch.rotandfonline.com The specific geometry and position of the double or triple bond are critical for biological activity. This compound can serve as a precursor to various insect pheromones through stereoselective reduction of the alkyne to either a (Z)- or (E)-alkene. For instance, (E)-10-dodecen-1-ol is a known sex pheromone component for the spotted tentiform leafminer, Phyllonorycter blancardella. bch.ro

Natural Product Synthesis: The unique structure of this compound makes it a valuable intermediate in the total synthesis of complex natural products. Its bifunctionality allows for the sequential or simultaneous elaboration of both ends of the molecule.

Materials Science: Long-chain functionalized molecules are of interest in the development of new materials. The ability of the alkyne to participate in polymerization reactions and the hydroxyl group to be anchored to surfaces makes compounds like this compound potential building blocks for polymers and self-assembled monolayers.

Medicinal Chemistry: Acetylenic compounds have been found in various natural sources and have shown a range of biological activities. mmsl.cz Long-chain alcohols can also be incorporated into drug molecules to modulate their pharmacokinetic properties.

Interactive Data Tables

Physical and Chemical Properties of this compound nih.govchemeo.commolbase.com

| Property | Value |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.30 g/mol |

| CAS Number | 69221-99-4 |

| Appearance | Colorless to Yellow Liquid or Semi-Solid or Solid sigmaaldrich.com |

| IUPAC Name | dodec-10-yn-1-ol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69221-99-4 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

dodec-10-yn-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,4-12H2,1H3 |

InChI Key |

QRCAOSBZJICIEK-UHFFFAOYSA-N |

SMILES |

CC#CCCCCCCCCCO |

Canonical SMILES |

CC#CCCCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 10 Dodecyn 1 Ol

Classical Organic Synthesis Approaches

Classical organic synthesis relies on well-established reactions to construct molecules step-by-step. For 10-dodecyn-1-ol, these approaches often involve building the carbon skeleton and then introducing or modifying functional groups.

Utilization of Common Starting Materials (e.g., 1,9-Nonandiol)

A frequently cited starting material for the synthesis of related long-chain alcohols and pheromones, including precursors to this compound, is 1,9-nonandiol bch.roresearchgate.net. This symmetrical diol provides an eight-carbon chain with functional groups at both ends, allowing for selective functionalization.

One synthetic route described begins with 1,9-nonandiol. Through a series of reactions, one hydroxyl group can be protected or selectively reacted while the other is transformed to facilitate the introduction of the alkyne functionality at the other end of the chain. For example, a precursor alcohol derived from 1,9-nonandiol might be converted to a terminal alkyne. The synthesis of (E)-10-dodecen-1-ol, a related compound, has been achieved starting from 1,9-nonandiol, indicating its utility as a versatile precursor for C12 chain synthesis bch.roresearchgate.net.

Multi-step Reaction Sequences and Yield Optimization

Classical syntheses of this compound typically involve multiple steps. A common strategy for introducing a terminal alkyne involves the dehydrohalogenation of vicinal dihalides or vinyl halides utexas.edulibretexts.org. Alternatively, the alkynylation of terminal alkynes with alkyl halides is a fundamental method for extending carbon chains, forming new C-C bonds utexas.edujove.com. This process involves deprotonating a terminal alkyne with a strong base (like sodium amide) to form an acetylide anion, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide utexas.edulibretexts.orgjove.com.

For example, a synthesis might involve:

Halogenation: Converting a precursor alcohol or diol into a haloalkane.

Alkyne Formation:

Alkylation of Acetylides: Deprotonating a readily available terminal alkyne (e.g., acetylene) and reacting it with a haloalkane fragment. For instance, reacting a C10 haloalkane with a C2 acetylide could form the desired chain.

Dehydrohalogenation: Treating a dihaloalkane with a strong base (e.g., sodium amide) to eliminate two molecules of hydrogen halide and form the triple bond utexas.edulibretexts.org.

Modern and Stereoselective Synthetic Pathways

Modern synthetic chemistry offers more sophisticated methods, including catalytic processes and strategies for controlling stereochemistry, although stereoselectivity is less critical for the terminal alkyne in this compound itself compared to potential alkene intermediates.

Alkynylation and Coupling Reactions in C-C Bond Formation

Modern methods for C-C bond formation are highly valuable for constructing alkynes. These include various transition metal-catalyzed cross-coupling reactions.

Alkynylation of Carbonyls: Terminal alkynes can add to carbonyl groups (aldehydes and ketones) to form α-alkynyl alcohols. This is known as alkynylation or ethynylation wikipedia.org. While this reaction directly introduces an alkyne adjacent to a hydroxyl group, it is typically used for shorter chains or when the alkyne is not terminal in the final product.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for C-C bond formation organic-chemistry.orgwikipedia.org. While this compound is an aliphatic compound, variations of Sonogashira coupling or related palladium-catalyzed reactions can be adapted for alkyl halides, though often with more difficulty than aryl/vinyl halides organic-chemistry.org.

Decarboxylative Alkynylation: This modern approach utilizes carboxylic acid derivatives to introduce alkyne functionalities. For example, redox-active esters can undergo decarboxylative alkynylation catalyzed by nickel or iron, providing access to terminal and substituted alkynes under mild conditions organic-chemistry.orgnih.gov.

Radical Alkynylation: Radical-mediated processes are also employed, where alkyl radicals are trapped by alkynes or their precursors, often using transition metal catalysts rsc.org.

Stereocontrol in Alkyne and Alkene Generation

While the target molecule, this compound, contains a terminal alkyne where stereochemistry is not a factor, synthetic routes might involve intermediates where stereocontrol is important, particularly if alkenes are formed or manipulated.

Stereoselective Alkyne Synthesis: Methods exist for the stereoselective synthesis of internal alkynes or for converting other functional groups into alkynes with defined stereochemistry. However, for terminal alkynes like the one in this compound, the primary challenge is regioselective placement rather than stereoselective formation of the triple bond itself.

Reduction of Alkynes to Alkenes: The example "Trans-Reduction of Alkynes" refers to methods that convert alkynes into trans-alkenes. A classic example is dissolving metal reduction (e.g., sodium in liquid ammonia), which proceeds with anti-stereoselectivity utexas.edujove.com. While not directly applicable to forming the alkyne in this compound, such stereoselective reductions are crucial if an alkene intermediate is used in a synthesis that ultimately leads to the alkyne, or if the target molecule were an alkene. Research has also focused on the stereoselective synthesis of E-alkenes from terminal alkynes and alkyl iodides via hydroalkylation, often employing cooperative copper and nickel catalysis nih.govacs.org.

Data Table: Representative Synthetic Steps and Conditions

The following table illustrates potential synthetic steps and conditions that could be employed in the synthesis of this compound, drawing from general alkyne synthesis methodologies. Specific yields and conditions would depend on the exact chosen route and optimization.

| Step | Reaction Type / Transformation | Starting Material/Intermediate | Reagents/Catalyst | Conditions | Product | Yield (Typical) | Citation(s) |

| 1 | Deprotonation of Terminal Alkyne | Acetylene or a protected alkyne | Strong base (e.g., NaNH₂, n-BuLi, LDA) | Varies (e.g., THF, -78 °C to RT) | Alkynyl anion/acetylide | High | utexas.edulibretexts.orgjove.com |

| 2 | Alkylation (SN2) | Alkynyl anion/acetylide | Primary alkyl halide (e.g., 1-bromononane) | Varies (e.g., THF, RT) | 1-Nonyn-9-ol (if starting with a C9 halo-alcohol) or related C12 alkyne precursor | Variable | utexas.edulibretexts.orgjove.com |

| 3 | Dehydrohalogenation (Double) | Vicinal dihalide (e.g., 1,2-dibromododecane) | Strong base (e.g., NaNH₂, KOH/EtOH) | Reflux | This compound | Moderate to High | utexas.edulibretexts.org |

| 4 | Alkynylation of Haloalkane | 1-Bromononane (or similar C9 halo-alcohol) | Acetylide (e.g., sodium acetylide) | Varies | This compound | Variable | utexas.edujove.com |

| 5 | Functional Group Interconversion (e.g., Alcohol to Halide) | 1,9-Nonandiol (mono-protected or selectively reacted) | Halogenating agent (e.g., PBr₃, TsCl then NaBr) | Varies | 9-Bromononan-1-ol | High | bch.roresearchgate.net |

| 6 | Alkyne formation from aldehyde | Aldehyde (e.g., nonanal) | Seyferth-Gilbert reagent or Corey-Fuchs conditions | Varies | Terminal Alkyne | Good | acs.orgorganic-chemistry.org |

| 7 | Hydroalkylation of Alkyne | Terminal Alkyne | Cu/Ni catalyst, alkyl iodide | Varies | Alkene | Variable | nih.govacs.org |

Note: The specific starting materials and sequence of reactions would be tailored to achieve the synthesis of this compound. Steps 1-4 and 5-6 represent general strategies for alkyne formation and chain extension, which would be adapted for the specific C12 chain with a terminal alcohol.

Compound Name Table

this compound

Acetylene

1,9-Nonandiol

Vicinal dihalide

Alkyl halide

Terminal alkyne

Acetylide anion

Haloalkane

1-Bromononane

Sodium acetylide

1,2-Dibromododecane

Nonanal

Seyferth-Gilbert reagent

Corey-Fuchs conditions

Alkyl iodide

1-Nonyn-9-ol

9-Bromononan-1-ol

(E)-10-Dodecen-1-ol

Sustainable and Green Chemistry Approaches in this compound Synthesis

Solvent-Free and Atom-Economical Methodologies

The pursuit of solvent-free and atom-economical synthetic routes is a cornerstone of green chemistry, aiming to reduce environmental impact and improve process efficiency. Solvent-free methodologies eliminate the need for organic solvents, which are often volatile, toxic, and contribute significantly to waste streams. Atom economy, a metric that quantifies the incorporation of reactant atoms into the desired product, guides chemists to design reactions that generate minimal by-products rsc.org.

While specific published solvent-free and atom-economical syntheses exclusively for this compound were not extensively detailed in the reviewed literature, the principles are widely applicable. For instance, addition reactions are inherently atom-economical as all reactant atoms are incorporated into the product rsc.org. Similarly, reactions that produce only water as a by-product, such as certain coupling or cyclization reactions, exhibit high atom economy organic-chemistry.org. The development of solid catalysts or the use of neat reactants can facilitate solvent-free conditions, often requiring careful control of temperature and mixing. For alkynols like this compound, strategies might involve the direct functionalization of long-chain alkanes or alkenes, or the coupling of smaller, functionalized units where solvent use is minimized or eliminated.

| Reaction Type Example | Atom Economy Principle | By-products | Relevance to this compound Synthesis |

| Addition Reactions | All reactant atoms incorporated into the product | None (ideally) | Potential for functional group addition |

| Coupling Reactions (e.g., Sonogashira, Glaser) | Can be highly atom-economical if by-products are minimal | Salts, water, or minimal organic fragments | Building the alkyne functionality |

| Solvent-Free Catalysis | Eliminates solvent waste, reduces purification steps | Varies by catalyst and reaction | Applicable to various synthetic steps |

| Mechanochemical Synthesis | Often solvent-free, uses mechanical energy for reaction | Varies by reaction | Potential for solid-state reactions |

Renewable Feedstock Utilization

The transition towards a sustainable chemical industry necessitates the use of renewable feedstocks derived from biomass, agricultural waste, or natural oils. Long-chain fatty alcohols and related compounds are prime candidates for bio-based production. Research has demonstrated the synthesis of dodecanol (B89629) and other long-chain oxygenates from renewable sources such as lignocellulose researchgate.netresearchgate.net. Methyl Isobutyl Ketone (MIBK), which can be derived from lignocellulose, has been utilized in integrated processes to produce dodecanol researchgate.netresearchgate.net.

Furthermore, olefin metathesis, a powerful catalytic tool, has been employed with natural oils to produce unsaturated fatty alcohols and their derivatives google.comgoogle.com. While these studies often focus on specific unsaturated fatty alcohols like (Z)-7-Dodecen-1-ol or related C16 compounds, the underlying principle of deriving long carbon chains from renewable lipid sources is directly relevant to the potential synthesis of this compound. Precursors like fatty acids or fatty alcohols, readily available from plant oils and animal fats, can serve as starting points. These renewable precursors can then undergo a series of transformations, including functionalization to introduce the alkyne moiety at the desired position and ensuring the terminal alcohol group, to yield this compound. The development of chemo- and biocatalytic routes from biomass-derived platform chemicals is a key area for achieving sustainable production of such molecules rsc.org.

| Renewable Feedstock | Derived Intermediate/Product Examples | Potential Transformation for this compound |

| Lignocellulose | Methyl Isobutyl Ketone (MIBK) | Condensation, hydrogenation, functionalization |

| Natural Oils/Lipids | Fatty acids, Fatty alcohols, Unsaturated fatty alcohols | Olefin metathesis, functionalization, alkyne introduction |

| Biomass-derived platform chemicals | Various oxygenates, alcohols, ketones | Multi-step synthesis, alkyne formation |

Process Intensification and Waste Minimization Studies

Process Intensification (PI) is a chemical engineering concept focused on developing significantly smaller, cleaner, safer, and more energy-efficient technologies compared to conventional methods orientjchem.org. It aims to achieve dramatic reductions in plant size and resource consumption by integrating unit operations and employing novel equipment designs or operating principles orientjchem.org. For the synthesis of compounds like this compound, PI strategies can lead to improved yields, reduced reaction times, lower energy input, and minimized waste generation.

Key PI techniques applicable to organic synthesis include:

Continuous Flow Chemistry: Utilizing microreactors or tubular reactors allows for precise control of reaction parameters, enhanced heat and mass transfer, improved safety, and easier scale-up, often leading to higher yields and reduced by-product formation compared to batch processes sci-hub.boxfrontiersin.org.

Alternative Energy Sources: Employing methods such as microwave irradiation, ultrasound, or plasma can significantly accelerate reaction rates and improve selectivity, often enabling solvent-free or reduced-solvent conditions frontiersin.org.

Catalyst Immobilization and Recycling: Heterogeneous catalysts or immobilized homogeneous catalysts facilitate easier separation from reaction mixtures, enabling recycling and reducing catalyst waste. This is crucial for cost-effectiveness and environmental sustainability mdpi.com.

Integrated Reaction-Separation Processes: Combining reaction and separation steps within a single unit (e.g., reactive distillation, membrane reactors) can overcome thermodynamic limitations and simplify downstream processing mdpi.com.

| Process Intensification Technique | Primary Benefit | Waste Minimization Aspect | Relevance to this compound Synthesis |

| Continuous Flow Reactors | Improved control, enhanced heat/mass transfer, scalability | Reduced solvent use, smaller reactor footprint | Applicable to multiple synthetic steps |

| Microwave/Ultrasound Assistance | Accelerated reaction rates, improved selectivity | Reduced reaction time, potentially lower energy input | Can promote challenging transformations |

| Heterogeneous Catalysis | Easy separation and recycling of catalyst | Reduced catalyst waste, cleaner product isolation | Essential for efficient catalytic steps |

| In-situ Product Removal | Shifts equilibrium, increases conversion | Reduced need for large excess of reactants, fewer by-products | Can improve overall yield and purity |

Compound List:

this compound

Methyl Isobutyl Ketone (MIBK)

Dodecanol

2,4,8-trimethylnonane (B14669242)

(Z)-7-Dodecen-1-ol

(E)-8-Dodecen-1-ol

(Z)-7-Dodecenyl acetate (B1210297)

(E)-8-Dodecenyl acetate

(Z)-7-Dodecenal

(E)-8-Dodecenal

(Z)-11-Hexadecenal

(E)-11-Hexadecen-1-ol

(E)-11-Hexadecenyl acetate

(Z)-11-Hexadecen-1-ol

(E)-11-Hexadecenal

(8£, 10£)-dodeca-8, 10-dien-1-ol

Cyclohexene

2-cyclohexene-1-ol

Aniline

Acetanilide

Acetic acid

Acetic anhydride (B1165640)

Propargyl alcohols

Terminal alkynes

Furans

Pyrroles

1,4-Diynes

Chemical Transformations and Reactivity Profile of 10 Dodecyn 1 Ol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functional group of 10-dodecyn-1-ol can be oxidized to yield either the corresponding aldehyde (10-dodecynal) or the carboxylic acid (10-dodecynoic acid). The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

The selective oxidation to 10-dodecynal requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. A variety of reagents are suitable for this transformation. For instance, the aerobic oxidation of the structurally similar (E)-10-dodecen-1-ol to (E)-10-dodecenal has been successfully achieved using an iron(III) nitrate/TEMPO/NaCl catalyst system. rsc.org Other common methods for oxidizing primary alcohols to aldehydes without affecting the alkyne group include Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride) and Moffatt oxidation (using DMSO and a carbodiimide). researchgate.net These methods are known for their mild conditions and high yields for sensitive substrates. researchgate.net

Further oxidation to the carboxylic acid, 10-dodecynoic acid, is typically accomplished by first oxidizing the alcohol to the aldehyde, which is then further oxidized. researchgate.net This can be performed in a one-pot reaction by using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Often, the reaction is performed by heating the alcohol under reflux with an excess of the oxidizing agent, such as potassium dichromate in acidic solution, to ensure the reaction proceeds to completion. usda.gov

| Product | Reagent(s) | Catalyst | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-10-Dodecenal | O₂ (air) | Fe(NO₃)₃·9H₂O / TEMPO / NaCl | Not Specified | Aerobic oxidation of (E)-10-dodecen-1-ol | High | rsc.org |

| 10-Dodecynal | Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine | None | Dichloromethane | Swern Oxidation; Low temperature (-78 °C to RT) | Typical >90% | researchgate.net |

| 10-Dodecynoic Acid | Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | None | Water/Acetone | Heating under reflux with excess oxidant | Typical >85% | usda.gov |

The mechanism of alcohol oxidation generally involves two key steps. First is the formation of an intermediate where the hydroxyl oxygen is bonded to the oxidant, such as a chromate (B82759) ester in the case of chromium-based reagents. This converts the hydroxyl group into a good leaving group. Current time information in Bangalore, IN. The second step is an elimination reaction, often E2-like, where a base removes the proton from the carbon bearing the hydroxyl group (the α-carbon). Current time information in Bangalore, IN. This results in the formation of a carbon-oxygen double bond (a carbonyl group) and the departure of the reduced oxidant. Current time information in Bangalore, IN.bch.ro

In oxidations that proceed to the carboxylic acid, the initially formed aldehyde is hydrated in the presence of water to form a gem-diol intermediate. This hydrate (B1144303) has a C-H bond that can be abstracted in a subsequent oxidation step, analogous to the initial alcohol oxidation, to yield the carboxylic acid. Current time information in Bangalore, IN. The requirement for a water-mediated hydrate intermediate explains why anhydrous oxidation conditions are crucial for selectively stopping the reaction at the aldehyde stage. Current time information in Bangalore, IN.

Selective Oxidation to Aldehydes and Carboxylic Acids

Reduction Reactions of the Triple Bond

The terminal alkyne of this compound can be fully or partially reduced. Complete reduction yields the corresponding saturated alkane, dodecan-1-ol, while partial reduction can be controlled to stereoselectively produce either the (Z)- or (E)-alkene.

Catalytic hydrogenation of the triple bond in this compound over a standard heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel, with hydrogen gas (H₂) leads to complete saturation. libretexts.orgtandfonline.com The reaction proceeds in two stages: the alkyne is first reduced to the alkene ((Z)-10-dodecen-1-ol), which remains adsorbed to the catalyst surface and is immediately reduced further to the alkane, dodecan-1-ol. google.com It is generally not possible to stop the reaction at the alkene stage using these highly active catalysts. google.com The result is the formation of the fully saturated primary alcohol.

The synthesis of specific alkene stereoisomers from this compound is a critical transformation, particularly in the synthesis of insect pheromones where biological activity is dependent on geometry.

To obtain the (Z)-alkene (cis), a syn-addition of hydrogen is required. This is commonly achieved using a "poisoned" catalyst, which is less reactive than standard hydrogenation catalysts, thus preventing over-reduction to the alkane. The most common of these is the Lindlar catalyst (Pd on CaCO₃, treated with lead acetate (B1210297) and quinoline). Hydrogenation of an alkyne in the presence of a Lindlar catalyst yields the corresponding (Z)-alkene with high stereoselectivity. Another effective catalyst for this transformation is Ni-P2, which can provide the (Z)-isomer with high purity. bch.ro Reductions using activated zinc (e.g., Zn/Cu/Ag) in a protic solvent can also accomplish cis-reduction of enynols with excellent stereoselectivity (>98%). usda.gov

To obtain the (E)-alkene (trans), an anti-addition of hydrogen atoms is necessary. The most common method for this is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C). rsc.org This reaction proceeds via a radical anion intermediate, which is protonated and then reduced again to a vinyl anion. Protonation of the vinyl anion preferentially occurs to give the more stable (E)-alkene. rsc.org Reduction of this compound derivatives with lithium in liquid ammonia has been shown to produce the (E)-alkene with high E/Z selectivity (96:4). rsc.org Alternatively, reduction with lithium aluminum hydride (LiAlH₄) in solvents like diglyme (B29089) at elevated temperatures can also selectively produce the (E)-alkenol. bch.robch.ro

The stereoselective reduction of alkynes is a significant area of research in transition metal catalysis. The aforementioned Lindlar (palladium-based) and Ni-P2 (nickel-based) catalysts are prime examples of transition metal systems controlling the stereochemical outcome of hydrogenation. bch.ro The choice of metal, support, and additives (poisons) is crucial for achieving high selectivity for the desired alkene isomer.

Beyond catalytic hydrogenation, other transition metal-catalyzed reductions are also employed. For instance, zinc activated with copper and silver (Zn/Cu/Ag) provides a highly effective system for the cis-reduction of conjugated enynols to (Z,E)-dienols. usda.gov While not a direct reduction of this compound, this demonstrates the utility of zinc, a transition metal, in mediating selective reductions. These catalytic systems are indispensable for the efficient and stereocontrolled synthesis of unsaturated long-chain alcohols from alkyne precursors.

| Product | Reagent(s) | Catalyst | Solvent | Key Conditions | Yield / Selectivity | Reference |

|---|---|---|---|---|---|---|

| Dodecan-1-ol | H₂ | Pd/C or PtO₂ | Ethanol or Acetic Acid | Complete hydrogenation | Quantitative | libretexts.org |

| (Z)-10-Dodecen-1-ol | H₂ | Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂/Quinoline) | Hexane or Ethanol | Partial hydrogenation | High Z-selectivity | google.com |

| (Z)-8-Dodecen-1-yl Acetate* | H₂ | Ni-P2 / EDA | Not specified | Partial hydrogenation of 8-dodecyn-1-yl acetate | 85% isomeric purity | bch.ro |

| (E)-10-Dodecen-1-ol | Li metal | None | NH₃ (liquid) | Dissolving metal reduction at low temp. | 98% yield, 96:4 E/Z ratio | rsc.org |

| (E)-10-Dodecen-1-ol | LiAlH₄ | None | Diglyme | High temperature (160 °C) | High | bch.ro |

*Data for the closely related 8-dodecyn-1-ol (B13422076) derivative, demonstrating the utility of the method.

Stereoselective Reduction Techniques for E/Z Isomer Control

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo various substitution reactions, allowing for the introduction of different functional groups and the synthesis of a diverse range of derivatives.

Nucleophilic Substitution for Halogenated Derivatives

The conversion of the hydroxyl group in this compound to a halide is a common transformation that activates the molecule for further nucleophilic substitution reactions. csbsju.edu This is because the hydroxide (B78521) ion is a poor leaving group, while halides are good leaving groups. csbsju.edumasterorganicchemistry.com Reagents like phosphorus tribromide (PBr₃) are frequently used to convert alcohols into alkyl bromides. csbsju.edu The reaction proceeds through a sequence of nucleophilic substitutions. Initially, the oxygen of the alcohol acts as a nucleophile, attacking the phosphorus and displacing a bromide ion. This is followed by the rebound of the bromide ion to displace the oxygen atom from the carbon, a process facilitated by the formation of a strong phosphorus-oxygen bond. csbsju.edu

General methods for converting alcohols to alkyl halides also include the use of reagents like thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). unco.edu The reaction with hydrogen halides, such as HCl, can also be employed, often in the presence of a Lewis acid like zinc chloride (ZnCl₂) to facilitate the reaction. unco.edu The mechanism of these reactions can vary, with primary and secondary alcohols often reacting via an Sₙ2 mechanism, while tertiary alcohols tend to react via an Sₙ1 mechanism due to the stability of the resulting carbocation. masterorganicchemistry.comchemguide.co.uk

Table 1: Common Reagents for Halogenation of Alcohols

| Reagent | Resulting Halide | Notes |

|---|---|---|

| Phosphorus tribromide (PBr₃) | Alkyl bromide | A common and effective method for converting primary and secondary alcohols. csbsju.edu |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Often used for converting alcohols to chlorides. unco.edu |

| Hydrogen chloride (HCl) / Zinc chloride (ZnCl₂) | Alkyl chloride | The Lucas test utilizes this reagent to differentiate between primary, secondary, and tertiary alcohols based on reaction rate. unco.edu |

| Phosphorus pentachloride (PCl₅) | Alkyl chloride | Another reagent for the chlorination of alcohols. unco.edu |

Esterification and Etherification Reactions

Esterification: this compound can readily undergo esterification with carboxylic acids to form esters. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The process involves the protonation of the carboxylic acid, making it more electrophilic, followed by nucleophilic attack by the alcohol. Subsequent elimination of water yields the ester. chemguide.co.uk For example, the reaction of an alcohol with acetic anhydride (B1165640) is a common method for producing acetate esters. researchgate.net The resulting esters often have applications as pheromones or in fragrance formulations. smolecule.comcymitquimica.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for symmetrical ethers. For the synthesis of specific ethers, such as tetrahydropyranyl (THP) ethers, the alcohol is reacted with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid. rsc.org This protecting group strategy is often employed in multi-step syntheses.

Alkyne Chemistry and Functional Group Interconversions

The terminal alkyne functionality of this compound is a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex molecules.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration)

Hydration: The addition of water across the triple bond of this compound, a reaction known as hydration, typically yields a ketone. lumenlearning.com This reaction is often catalyzed by strong acids like sulfuric acid in the presence of a mercuric salt (HgSO₄). lumenlearning.comlibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form. lumenlearning.comchemistrysteps.com For a terminal alkyne like this compound, the hydration follows Markovnikov's rule, leading to the formation of a methyl ketone. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Hydroboration-Oxidation: In contrast to hydration, the hydroboration-oxidation of a terminal alkyne provides an aldehyde. masterorganicchemistry.comjove.com This reaction proceeds via an anti-Markovnikov addition of borane (B79455) (BH₃) or a bulky borane reagent like disiamylborane (B86530) or 9-BBN across the triple bond. masterorganicchemistry.comjove.com The resulting vinylborane (B8500763) is then oxidized, typically with hydrogen peroxide in a basic solution, to yield an enol that tautomerizes to the aldehyde. jove.comchemistrysteps.com The use of bulky boranes is crucial to prevent a second hydroboration from occurring on the resulting alkene. jove.com

Table 2: Comparison of Hydration and Hydroboration-Oxidation of Terminal Alkynes

| Reaction | Reagents | Regioselectivity | Product |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone libretexts.orgchemistrysteps.com |

| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde masterorganicchemistry.comchemistrysteps.com |

Alkyne Metathesis and Cross-Coupling Reactions

Alkyne Metathesis: this compound can participate in alkyne metathesis reactions, a powerful tool for the formation of new carbon-carbon triple bonds. These reactions are catalyzed by transition metal complexes, such as those based on molybdenum or tungsten. Alkyne metathesis can be used for homocoupling to create symmetrical internal alkynes or for cross-metathesis with other alkynes to generate unsymmetrical products.

Cross-Coupling Reactions: The terminal alkyne of this compound is an excellent substrate for various cross-coupling reactions, which are fundamental in constructing more complex molecular architectures. A prominent example is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for forming carbon-carbon bonds between sp and sp² hybridized carbons. Other important cross-coupling reactions include the Suzuki coupling, which utilizes an organoboron compound, and the Heck coupling. thermofisher.com For instance, this compound has been used in palladium-catalyzed coupling reactions with aryl iodides to synthesize complex natural products. researchgate.net

Isomerization and Alkyne Zipper Reactions

The position of the triple bond in this compound can be altered through isomerization reactions. A particularly useful transformation is the "alkyne zipper" reaction, which involves the migration of an internal alkyne to the terminal position. wikipedia.org This reaction is typically carried out using a strong base, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.orgmdpi.com The mechanism involves a series of deprotonation and protonation steps that effectively "walk" the alkyne down the carbon chain. wikipedia.org This reaction is a valuable synthetic tool as it allows for the remote functionalization of long-chain alkynes. For example, 2-decyn-1-ol (B41293) can be isomerized to 9-decyn-1-ol (B94338) in good yield. wikipedia.org The reverse reaction, the isomerization of a terminal alkyne to an internal alkyne, can also be achieved under different conditions, for instance, using potassium tert-butoxide in DMSO. mdpi.com

Derivatization Strategies for Advanced Chemical Synthesis

The bifunctional nature of this compound, possessing both a terminal hydroxyl group and an internal alkyne, makes it a versatile building block in advanced chemical synthesis. Strategic manipulation of these functional groups allows for the construction of complex molecules, particularly insect pheromones and other specialty chemicals. Derivatization strategies typically involve either the transformation of the hydroxyl group into other functionalities or reactions involving the carbon-carbon triple bond.

Formation of Acetate and Other Ester Derivatives

Esterification of the primary alcohol group in this compound is a common and crucial derivatization step, particularly in the synthesis of insect pheromones where the acetate ester is often the active component. pnas.org

The most prominent ester derivative is 10-dodecynyl acetate. This compound serves as a key intermediate which, after stereoselective reduction of the alkyne, yields the sex pheromones of various Lepidoptera species, such as the spotted tentiform leafminer, Phyllonorycter blancardella. bch.roresearchgate.net The acetylation is typically achieved by treating this compound with an acetylating agent in the presence of a base. A common laboratory-scale method involves the use of acetic anhydride with pyridine. bch.rogoogle.com

Beyond simple acetates, other esters can be synthesized by reacting this compound with different carboxylic acids or their derivatives. The general esterification reaction, often catalyzed by a strong acid like concentrated sulfuric acid, involves heating the alcohol with a carboxylic acid. libretexts.orgolabs.edu.in This reaction is reversible, and to drive it towards the ester product, water is typically removed as it is formed. olabs.edu.in More reactive acylating agents, such as acyl chlorides or acid anhydrides, can be used for more efficient ester formation, often at lower temperatures and without the need for a strong acid catalyst. libretexts.org These reactions are generally vigorous and produce an ester and a byproduct (hydrogen chloride or a carboxylic acid, respectively). libretexts.org

These esterification strategies allow for the introduction of various carboxylate moieties, enabling the synthesis of a diverse library of derivatives for applications in materials science and as fragrance components. cymitquimica.comyoutube.com

Table 1: Selected Esterification Methods for Alcohols

| Ester Type | Reagents | Catalyst/Conditions | Byproduct | Reference |

|---|---|---|---|---|

| Acetate | Acetic Anhydride, Pyridine | Not specified | Pyridinium acetate | bch.rogoogle.com |

| General Ester | Carboxylic Acid (RCOOH) | Concentrated H₂SO₄, Heat | Water | libretexts.orgolabs.edu.in |

| General Ester | Acyl Chloride (RCOCl) | Room Temperature | Hydrogen Chloride | libretexts.org |

Functionalization of the Hydroxyl and Alkyne Moieties

The true synthetic versatility of this compound lies in the independent or sequential functionalization of its two reactive sites: the hydroxyl (-OH) group and the alkyne (C≡C) group.

Functionalization of the Hydroxyl Group: The primary alcohol can be modified prior to or after reactions at the alkyne. A common strategy is the use of a protecting group to prevent the hydroxyl from interfering with subsequent reactions. For instance, the hydroxyl group can be protected with a 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether. lew.ro This protection is robust under many reaction conditions, including those used for cross-coupling and reduction, and can be removed later under acidic conditions. tandfonline.com

Alternatively, the hydroxyl group can be oxidized. Depending on the reagent and reaction conditions, it can be converted to the corresponding aldehyde, 10-dodecynal, or further to the carboxylic acid, 10-dodecynoic acid.

Functionalization of the Alkyne Moiety: The internal triple bond of this compound is a hub for a variety of chemical transformations.

Reduction: Stereoselective reduction of the alkyne is a key step in many syntheses. To obtain the (E)- or trans-alkene, a dissolving metal reduction is often employed, such as using lithium aluminum hydride (LiAlH₄) in a high-boiling solvent like diglyme. bch.ro This method was used to convert an intermediate alcohol into (E)-10-Dodecen-1-ol, a pheromone component. bch.roresearchgate.net For the synthesis of the (Z)- or cis-alkene, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), is the standard method. lew.ro

Isomerization: The internal alkyne can be isomerized to the terminal position in a process known as the "alkyne zipper" reaction. mdpi.comsemanticscholar.org Using a strong base like potassium 3-aminopropylamide (KAPA), the triple bond in a molecule like 9-dodecyn-1-ol (B1594595) can migrate to the end of the chain to form 11-dodecyn-1-ol. mdpi.com The presence of the hydroxyl group directs the isomerization to the terminus remote from the alcohol. semanticscholar.org This transformation is synthetically valuable as terminal alkynes are precursors for a wider range of coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for carbon chain extension and the introduction of further complexity. lew.ro

Coupling Reactions: Although this compound is an internal alkyne, it can still participate in certain coupling reactions. More commonly, it is isomerized to a terminal alkyne first. mdpi.com Terminal alkynes can undergo metal-catalyzed cross-coupling reactions, for example with vinyl halides, to construct conjugated enyne systems, which are themselves important structural motifs in natural products and pheromones. lew.ro

These derivatization pathways highlight this compound as a flexible scaffold for constructing a range of long-chain functionalized molecules for diverse applications in advanced organic synthesis. google.commdpi.comuantwerpen.be

Table 2: Key Functionalization Reactions of this compound and Related Alkynols

| Functional Group | Reaction | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl | Protection | 3,4-Dihydro-2H-pyran (DHP), Acid | Tetrahydropyranyl (THP) ether | lew.ro |

| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde | lew.ro |

| Alkyne | Reduction to (E)-alkene | LiAlH₄ in diglyme | trans-Alkene | bch.ro |

| Alkyne | Reduction to (Z)-alkene | H₂, Lindlar's Catalyst | cis-Alkene | lew.ro |

| Alkyne | Isomerization ("Zipper") | Potassium 3-aminopropylamide (KAPA) | Terminal Alkyne | mdpi.comsemanticscholar.org |

Advanced Spectroscopic and Analytical Characterization of 10 Dodecyn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 10-dodecyn-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. compoundchem.com

Proton (¹H) NMR spectroscopy provides precise information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and the number of protons of a particular type. In this compound, the ¹H NMR spectrum displays characteristic signals that confirm its structure. compoundchem.com

The key signals include a triplet corresponding to the methyl protons (C1) adjacent to the terminal alkyne, multiplets for the numerous methylene (B1212753) groups in the long alkyl chain, and a distinct triplet for the methylene group adjacent to the hydroxyl function (C12). compoundchem.comchemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm) and are indicative of the electronic environment of the protons. For instance, the protons closer to the electronegative oxygen of the alcohol group are deshielded and appear at a higher chemical shift. compoundchem.com

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₂OH (C1) | 3.64 | t | 6.6 | 2H |

| -C≡C-CH₂- | 2.18 | m | - | 2H |

| -C≡CH | 1.94 | t | 2.6 | 1H |

| -CH₂- chain | 1.56 - 1.27 | m | - | 14H |

| -OH | 1.14 | s | - | 1H |

Data is representative and may vary based on solvent and instrument conditions.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. hw.ac.uk Since the natural abundance of ¹³C is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hw.ac.uk

For this compound, the ¹³C NMR spectrum confirms the presence of twelve distinct carbon environments. The carbons of the terminal alkyne (C10 and C11) have characteristic chemical shifts in the range of 68-85 ppm. The carbon atom attached to the hydroxyl group (C1) is deshielded and appears further downfield, typically around 63 ppm. The remaining methylene carbons of the aliphatic chain produce a cluster of signals in the upfield region of the spectrum. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 | 63.1 |

| C2 | 32.8 |

| C3 | 25.8 |

| C4-C8 | 28.8 - 29.5 |

| C9 | 18.4 |

| C10 (-C≡CH) | 84.7 |

| C11 (-C≡CH) | 68.2 |

| C12 | Not Applicable (Terminal H) |

Data is based on computational predictions and typical values for similar structures.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons on C1 and C2, confirming their adjacency. Similarly, it would reveal the coupling between the protons on C9 and the acetylenic proton on C11. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, for example, showing a cross-peak between the proton signal at ~3.64 ppm and the carbon signal at ~63.1 ppm, confirming the -CH₂OH group. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum could show a correlation from the methyl protons at C12 to the sp-hybridized carbons C10 and C11, unequivocally placing the alkyne at the end of the chain. princeton.educolumbia.edu

Carbon (¹³C) NMR for Backbone and Functional Group Assignment

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. jove.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is ideal for analyzing volatile compounds like this compound, allowing for both its separation from any impurities and its identification based on its mass spectrum. nih.gov The NIST Chemistry WebBook contains mass spectral data for this compound, showing a prominent peak at m/z 68. nih.gov

The mass spectrum is generated by ionizing the molecule, which then fragments in a characteristic pattern. For long-chain alcohols and alkynes, fragmentation often occurs at the C-C bonds. jove.comntu.edu.sg The fragmentation pattern of this compound provides a fingerprint that can be compared against spectral libraries for confirmation. nih.gov GC-MS is also a primary method for assessing the purity of a sample.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.30 g/mol |

| Top Peak (m/z) | 68 |

| Second Highest Peak (m/z) | 41 |

| Third Highest Peak (m/z) | 55 |

Source: PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. Unlike nominal mass measurements from standard MS, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound (C₁₂H₂₂O) is calculated to be 182.167065 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million provides unambiguous confirmation of the compound's elemental formula. nih.gov This technique is crucial for characterizing new derivatives of this compound or verifying the identity of a synthesized sample with high confidence.

Fragmentation Pathway Analysis in MS/MS Studies

Mass spectrometry (MS) coupled with tandem mass spectrometry (MS/MS) provides critical insights into the structural elucidation of this compound and its derivatives. In electron ionization (EI) mass spectrometry, the initial step involves the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•). chemguide.co.ukmsu.edu This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.ukmsu.edu The fragmentation patterns are diagnostic and allow for the determination of the molecule's structure.

For long-chain alcohols like this compound, fragmentation often occurs via cleavage of the carbon-carbon bonds. jove.com The presence of the hydroxyl group and the alkyne moiety significantly influences the fragmentation pathways. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and cleavage of the C-C bond alpha to the oxygen atom. savemyexams.com

The alkyne group also directs fragmentation. Cleavage of the bond between the α and β carbons relative to the triple bond is a common pathway for alkynes. jove.com For this compound, this would involve cleavage at the C9-C10 bond. The stability of the resulting carbocations plays a crucial role in determining the most abundant fragments observed in the mass spectrum. chemguide.co.uklibretexts.org More stable carbocations, such as secondary or tertiary carbocations, are more likely to be formed. chemguide.co.uklibretexts.org

In MS/MS studies, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), provides more detailed structural information. For instance, selecting the molecular ion of a this compound derivative and inducing fragmentation can help to pinpoint the location of substituents or modifications along the carbon chain. The resulting spectrum of fragment ions offers a more detailed fingerprint of the molecule's structure. unitn.it

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z Value | Proposed Fragment Structure/Loss |

|---|---|

| M+• (182) | Molecular Ion |

| M-18 | Loss of H₂O |

| M-29 | Loss of C₂H₅ radical |

| M-43 | Loss of C₃H₇ radical |

| M-57 | Loss of C₄H₉ radical |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the key functional groups within a molecule by analyzing their vibrational modes. savemyexams.comlibretexts.org

The hydroxyl (-OH) group of an alcohol exhibits a characteristic strong and broad absorption band in the IR spectrum, typically in the range of 3230-3550 cm⁻¹. savemyexams.comstudymind.co.uk This broadening is a result of hydrogen bonding between alcohol molecules. In Raman spectroscopy, the O-H stretching vibration is also observable, generally between 3200 and 3700 cm⁻¹. researchgate.net

The alkyne (C≡C) group gives rise to a stretching vibration that is observed in a distinct region of the vibrational spectrum. In IR spectroscopy, the C≡C stretch for a terminal alkyne like this compound appears as a sharp, weak to medium intensity band around 2100-2260 cm⁻¹. libretexts.org The corresponding C-H stretch of the terminal alkyne is found around 3300 cm⁻¹. While IR absorption for the alkyne C≡C stretch can be weak, Raman spectroscopy often provides a stronger signal for this symmetric bond, making it a complementary technique for alkyne identification. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3230 - 3550 (IR, broad, strong) savemyexams.comstudymind.co.uk |

| 3200 - 3700 (Raman) researchgate.net | ||

| Alkyne (-C≡CH) | C≡C Stretch | 2100 - 2260 (IR, sharp, weak-medium) libretexts.org |

| ≡C-H Stretch | ~3300 (IR, sharp, strong) |

The C-C stretching modes, which appear in the 1000-1200 cm⁻¹ region of the Raman spectrum, are particularly sensitive to the conformational order of the alkyl chain. researchgate.net For instance, specific peaks can be assigned to trans and gauche conformers, allowing for the study of chain folding and ordering. researchgate.net By analyzing the relative intensities of these bands, it is possible to quantify the conformational composition of a sample. nih.gov

Raman spectroscopy, especially when combined with techniques like supersonic jet expansions, can be used to study the conformational preferences of flexible chain molecules in the gas phase. nih.gov This allows for the investigation of how factors like intramolecular forces and collisional cooling affect the molecule's three-dimensional structure. nih.gov The analysis of vibrational modes, often aided by computational methods like Density Functional Theory (DFT), enables a deeper understanding of the relationship between a molecule's structure and its spectroscopic properties. researchgate.netmqm2022.org

Identification of Key Functional Groups (Hydroxyl, Alkyne)

Chromatographic Separation Techniques

Gas chromatography (GC) is a primary analytical technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. rsc.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. greyhoundchrom.com

For purity analysis, a GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is commonly used. georgiasouthern.edu A pure sample of this compound should ideally produce a single, sharp peak in the chromatogram. libretexts.org The presence of additional peaks indicates impurities, and their relative peak areas can be used to estimate their concentration. libretexts.org

GC is also invaluable for determining the ratio of isomers. For example, if a synthesis produces a mixture of this compound and other positional or geometric isomers, a GC method with an appropriate capillary column (e.g., a polar column) can be developed to resolve these isomers. google.com The selection of the stationary phase is critical and is based on the principle of "like dissolves like," where polar columns are used to separate polar compounds. greyhoundchrom.com By comparing the retention times of the peaks in the sample to those of known standards, the different isomers can be identified and their relative proportions calculated from the peak areas. google.com Headspace GC-MS is another variant used for analyzing volatile compounds in a sample matrix. shimadzu.com

Table 3: Typical GC Parameters for Alkynol Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Capillary, e.g., HP-5 (non-polar) or Stabilwax (polar) rsc.orgcore.ac.uk |

| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25 µm film thickness rsc.orgcore.ac.uk |

| Carrier Gas | Helium or Hydrogen rsc.orgcore.ac.uk |

| Injection Mode | Split/Splitless jddtonline.info |

| Oven Program | Temperature gradient (e.g., 100°C hold, ramp to 220°C) core.ac.uk |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. lcms.cz

For purification, preparative HPLC is employed. lcms.cz A solution of the crude this compound mixture is pumped at high pressure through a column packed with a stationary phase. By selecting the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water), this compound can be separated from impurities and reaction byproducts. google.comcore.ac.uk Fractions are collected as they elute from the column, and those containing the pure compound are combined. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity, making it suitable for long-chain alcohols. eurogentec.com

For quantification, analytical HPLC with a suitable detector, such as a UV detector (if the compound or its derivative absorbs UV light) or a refractive index (RI) detector, is used. pan.olsztyn.pl A calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the detector response (peak area) against concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. frontiersin.org HPLC is particularly useful for quantifying lipids and long-chain fatty alcohols in various biological and chemical matrices. frontiersin.orgfrontiersin.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylpentane |

| 3-methylpentane |

| methylcyclopentane |

| 2-pentanol |

Gas Chromatography (GC) for Purity and Isomeric Ratios

Hyphenated Analytical Techniques for Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex samples containing this compound or its derivatives. These methods offer high sensitivity and selectivity, allowing for the identification and quantification of target analytes in intricate matrices.

LC-MSn for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds. For derivatives of this compound, which may be non-volatile, LC-MS provides an effective means of separation and identification. In complex mixtures, such as extracts from natural products or synthetic reaction mixtures, initial separation is achieved based on the analyte's polarity using a suitable LC column and mobile phase. The eluent is then introduced into the mass spectrometer.

Multi-stage mass spectrometry (MSn) allows for further structural elucidation. After initial ionization, a specific ion (the precursor ion) corresponding to the analyte of interest is selected and subjected to collision-induced dissociation (CID) to generate product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, while Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify this compound in plant extracts ajbls.comresearchgate.net, LC-MS would be the method of choice for its non-volatile derivatives, such as glycosides or highly polar adducts. The fragmentation patterns would help to characterize the nature and position of the derivatizing groups.

Table 1: Illustrative LC-MS Parameters for Analysis of a Hypothetical this compound Derivative

| Parameter | Value/Condition | Purpose |

| LC Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile Gradient | Elution of compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions from non-volatile analytes. |

| MS Analysis | MSn (e.g., MS/MS) | Structural elucidation via fragmentation analysis. |

| Precursor Ion (m/z) | [M+H]+ or [M+Na]+ | Selection of the ionized molecule of interest. |

| Product Ions (m/z) | Dependent on derivative | Provides fingerprint for structural confirmation. |

GCxGC and other multidimensional chromatography

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. leco.com This technique is particularly valuable for resolving co-eluting compounds in highly complex volatile and semi-volatile mixtures. researchgate.net A GCxGC system uses two columns with different stationary phase selectivities connected by a modulator. leco.com The modulator traps fractions from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation. chromatographyonline.com

For a complex sample containing this compound and related compounds, a common GCxGC setup would involve a non-polar first-dimension column and a polar second-dimension column. acs.org This "reversed-phase" approach separates analytes first by boiling point and then by polarity. acs.org this compound, with its C12 hydrocarbon chain and terminal polar alcohol group, would be well-suited for this analysis. The result is a structured two-dimensional chromatogram where compounds of similar chemical classes (e.g., alcohols, esters, hydrocarbons) group together, simplifying identification. leco.com This high resolving power allows for the separation of isomeric compounds and the confident identification of trace components in matrices like essential oils or industrial chemical streams. researchgate.net The increased sensitivity, often five times that of standard GC-MS, is another key advantage. leco.com

Advanced Structural Elucidation Methods

Beyond chromatographic separation and basic mass spectrometric identification, advanced methods are required for the unambiguous determination of a molecule's three-dimensional structure and enantiomeric purity.

X-ray Crystallography of Solid Derivatives

X-ray crystallography provides unequivocal proof of a molecule's structure, including its absolute configuration. While this compound is a liquid at room temperature, it can be converted into a solid derivative suitable for single-crystal X-ray analysis. This is a common strategy for structurally characterizing functionalized alkynes. rsc.orgacs.org

For example, the hydroxyl group of this compound can be esterified with a carboxylic acid containing a heavy atom (like bromine) or a rigid, planar group (like a phenyl or naphthyl group) to facilitate crystallization and improve the quality of the diffraction data. Similarly, the terminal alkyne can be reacted with metal carbonyls to form stable, crystalline organometallic complexes. cdnsciencepub.com The resulting crystal is subjected to X-ray diffraction, and the analysis of the diffraction pattern yields a precise three-dimensional model of the molecule, confirming bond lengths, angles, and stereochemistry. This method was used to confirm the structure of a diiodic compound derived from a functionalized alkyne and a nitro-substituted arylalkene product. rsc.orgnih.gov

Table 2: Examples of Derivatization Strategies for X-ray Crystallography

| Functional Group | Derivatizing Reagent Class | Example Derivative Type | Purpose |

| Hydroxyl (-OH) | Aromatic Carboxylic Acids | Benzoate or Naphthoate Ester | Induces crystallinity, provides rigid structure. |

| Alkyne (-C≡CH) | Transition Metal Complexes | Organometallic Complex (e.g., with Fe, Nb) | Forms stable, often crystalline, complexes. acs.orgcdnsciencepub.com |

| Alkyne (-C≡CH) | Electrophiles (e.g., I₂) | Dihaloalkene | Can produce solid derivatives for structural confirmation. rsc.org |

Chiral Analysis for Enantiomeric Purity

While this compound itself is achiral, its derivatives may be chiral, or it may be used in the synthesis of chiral molecules. Determining the enantiomeric purity of such compounds is crucial in many applications. A common and effective method for the chiral analysis of long-chain alcohols involves derivatization with a chiral reagent to form a pair of diastereomers. tcichemicals.comnih.gov

These diastereomers, having different physical properties, can then be separated and quantified using standard, non-chiral chromatography techniques such as HPLC or GC. tcichemicals.comresearchgate.net For instance, the hydroxyl group of a chiral alcohol derivative of this compound could be reacted with a chiral derivatizing reagent like (R)- or (S)-1-phenylethyl isocyanate or an activated chiral acid. nih.gov The resulting diastereomeric carbamates or esters can be separated by HPLC or capillary GC, allowing for the determination of the enantiomeric excess (ee). nih.govmdpi.com Research has shown this approach to be effective even when the chiral center is remote from the hydroxyl group. tcichemicals.comnih.gov For example, chiral derivatization reagents containing an anthracene (B1667546) moiety can form fluorescent esters, enabling detection at the femtomolar level. tcichemicals.com

Theoretical and Computational Studies of 10 Dodecyn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of molecular behavior by solving the Schrödinger equation, offering insights into electronic structure, bonding, and properties. These methods are crucial for predicting molecular characteristics that may be challenging to determine experimentally.

Electronic Structure Theory and Bonding Analysis

Electronic structure theory, particularly Density Functional Theory (DFT), is widely used to analyze the distribution of electrons within a molecule, which dictates its chemical bonding and reactivity. DFT calculations, often employing methods like B3LYP with various basis sets, allow for the determination of molecular orbitals, atomic charges, and bond orders. Natural Bond Orbital (NBO) analysis is frequently used in conjunction with DFT to quantify electronic delocalization, charge transfer, and hyperconjugative effects, providing detailed insights into the nature of chemical bonds and molecular stability researchgate.netmdpi.comuni-regensburg.deaspbs.comunige.ch. These analyses help in understanding the distribution of electron density and the interactions between atoms, forming the basis of chemical bonding vub.befortunejournals.com.

Conformational Analysis and Energy Landscapes

The conformational profile of a molecule describes the various spatial arrangements of its atoms, each corresponding to a specific potential energy. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. Computational methods, including energy minimization and molecular dynamics simulations, are employed to map these "energy landscapes" biorxiv.orgustc.edu.cnevanseitz.comchemrxiv.orgsoton.ac.uk. For 10-Dodecyn-1-ol, such studies would explore the various rotational possibilities around its single bonds, particularly those involving the hydrocarbon chain and the hydroxyl group, to determine the energetically favored conformations. The polarity of the surrounding medium can significantly influence these conformational preferences soton.ac.uk.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Calculated NMR chemical shifts (both ¹H and ¹³C) are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT nih.govlehigh.educreative-biostructure.com. These computed values aid in assigning signals in experimental NMR spectra and confirming molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy involves the absorption of infrared radiation, causing molecular vibrations. Computational methods can predict vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. These predicted spectra are compared with experimental IR data to identify functional groups and confirm molecular structure nih.govlehigh.eduwisc.edu. The C≡C triple bond and the O-H stretching vibration are key features expected in the IR spectrum of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict UV-Vis absorption spectra, providing information about electronic excitation energies and oscillator strengths, particularly useful for molecules with conjugated systems nih.govlehigh.eduspectroscopyonline.com.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time by solving Newton's equations of motion wikipedia.orgmdpi.comnih.gov. These simulations provide dynamic insights into molecular behavior in various environments.

Conformational Dynamics in Solution and Different Phases

MD simulations allow researchers to observe how molecules change their conformations over time in different environments, such as in solution or in different phases chemrxiv.orgresearchgate.netlibretexts.orgkit.edu. For this compound, MD simulations in various solvents would reveal the dynamic interconversion between its conformers and how solvent molecules influence these dynamics. These simulations can also explore phase transitions or behavior in condensed phases, providing information on how the molecular arrangement changes with temperature or pressure.

Intermolecular Interactions and Self-Assembly Propensities

MD simulations are extensively used to study intermolecular interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, which govern how molecules associate with each other mdpi.comnih.govlibretexts.orgmdpi.comfrontiersin.orggithub.iolibretexts.orgrsc.orgresearchgate.net. By simulating a collection of this compound molecules, researchers can investigate their propensity for self-assembly, such as the formation of aggregates or ordered structures. Understanding these interactions is crucial for predicting bulk properties and molecular recognition phenomena. The hydroxyl group in this compound is expected to participate in hydrogen bonding, influencing its interactions with itself and with solvent molecules.

Applications of 10 Dodecyn 1 Ol in Advanced Organic Synthesis

Precursor in Complex Molecule Construction

The inherent reactivity of the hydroxyl group and the triple bond in 10-dodecyn-1-ol positions it as a useful precursor in the construction of intricate molecular architectures.

Synthesis of Natural Products Analogs

This compound has been identified in studies related to the biosynthesis of natural products, notably in research concerning Artemisia annua and the pathway to artemisinin (B1665778), a significant antimalarial compound chemicalbook.comresearchgate.netmdpi.combldpharm.com. While direct examples of this compound being used as a synthetic precursor to create specific analogs of natural products are not extensively documented in the provided literature, its presence in the context of natural product biosynthesis highlights its structural relevance and potential for incorporation into related synthetic targets. Its terminal alkyne functionality can be readily modified through various coupling reactions, offering pathways to elaborate carbon skeletons characteristic of many natural products.

Stereospecific Synthesis of Chiral Compounds

The chemical transformations involving this compound can be harnessed for stereospecific synthesis. For instance, reactions such as ruthenium-catalyzed olefin metathesis, in which this compound has been employed, are known for their ability to achieve high stereoselectivity in the formation of new carbon-carbon double bonds caltech.edu. While specific examples of this compound serving as a direct precursor to complex chiral molecules are limited in the surveyed literature, its participation in stereoselective reactions indicates its potential utility in constructing chiral centers or stereodefined alkenes, which are critical components in many biologically active molecules and advanced materials. Further research into its transformations, such as reductions of the alkyne moiety or functionalization of the hydroxyl group, could unlock more defined pathways to stereochemically pure compounds.

Building Block for Bioactive Compounds

This compound serves as a valuable intermediate in the synthesis of compounds with biological relevance, particularly in the realm of insect semiochemicals and other biologically active molecules.

Intermediate in the Synthesis of Insect Semiochemicals and Pheromones

Research into insect sex attractants and pheromones has identified this compound as a compound that can modulate the activity of these semiochemicals. Studies have shown that this compound can inhibit the attractant activity of specific sex pheromones used for monitoring insect populations, such as those for the pea moth (Cydia nigricana) and the cabbage looper (Trichoplusia ni) researchgate.netresearchgate.net. This inhibitory effect underscores its role in understanding pheromone-receptor interactions and in the development of more sophisticated pest management strategies. Related dodecenol derivatives are also noted for their use in the production of pheromone analogues, suggesting that this compound could similarly serve as a precursor or modulator in the synthesis of such compounds .

Table 1: Influence of this compound on Insect Sex Attractant Activity

| Pheromone Attractant | Target Insect Species | Effect of this compound | Reference(s) |

| (E)-10-Dodecen-1-yl acetate (B1210297) | Cydia nigricana (Pea moth) | Inhibitory | researchgate.netresearchgate.net |

| (E,E)-8,10-dodecadien-1-ylacetate | Cydia nigricana (Pea moth) | No significant effect noted | researchgate.netresearchgate.net |

| Sex attractant for Trichoplusia ni | Trichoplusia ni | Inhibitory | researchgate.netresearchgate.net |

Precursor for Other Biologically Relevant Molecules (Excluding Clinical)

Beyond insect semiochemicals, this compound is relevant in the broader study of biologically relevant molecules. Its presence has been noted in plant extracts, such as those from Pimenta dioica, which are investigated for various bioactivities, including potential antifungal properties chemicalbook.com. Furthermore, its association with the biosynthesis of artemisinin from Artemisia annua places it within the research landscape of natural products with significant biological roles chemicalbook.comresearchgate.netmdpi.combldpharm.com. While the direct use of this compound as a synthetic precursor for agrochemicals or other non-clinical bioactive compounds is not extensively detailed, its functional groups allow for transformations into specialty chemicals and intermediates that could find application in these areas filesusr.comthomasnet.com. For example, the closely related 10-undecyn-1-ol (B139984) has demonstrated antifungal activity and is used in esterification reactions with lipases, indicating the potential biological relevance of this class of compounds chemicalbook.com.

Advanced Materials Science Applications